BenchChemオンラインストアへようこそ!

Tryptophan mustard

therapeutic index nitrogen mustard alkylating agent

DL-Tryptophan mustard (5-bis(2-chloroethyl)amino-dl-tryptophan; CAS 153-88-8; NSC-62403) is a synthetic nitrogen mustard derivative of the amino acid tryptophan. It belongs to the class of amino acid mustards and functions as a bifunctional alkylating agent, forming covalent DNA cross-links that inhibit replication and transcription.

Molecular Formula C15H19Cl2N3O2
Molecular Weight 344.2 g/mol
CAS No. 153-88-8
Cat. No. B087278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophan mustard
CAS153-88-8
SynonymsDL-Tryptophan mustard
Molecular FormulaC15H19Cl2N3O2
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)
InChIKeyDGRNTPAKIUYGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tryptophan Mustard (CAS 153-88-8): a Nitrogen Mustard Alkylating Agent for Comparative Antineoplastic Research & Procurement


DL-Tryptophan mustard (5-bis(2-chloroethyl)amino-dl-tryptophan; CAS 153-88-8; NSC-62403) is a synthetic nitrogen mustard derivative of the amino acid tryptophan [1]. It belongs to the class of amino acid mustards and functions as a bifunctional alkylating agent, forming covalent DNA cross-links that inhibit replication and transcription [2]. Unlike simple nitrogen mustards, the tryptophan backbone confers distinct tissue specificity and biodistribution properties that cannot be replicated by non-amino acid mustards or by other amino acid mustards in the same class [2][3].

Why Interchanging DL-Tryptophan Mustard with Melphalan, HN2, or Other Amino Acid Mustards Can Compromise Experimental Reproducibility in Preclinical Oncology


Amino acid mustards are not functionally interchangeable. Despite sharing a common bis(2-chloroethyl)amino warhead, the amino acid carrier determines tissue distribution, therapeutic index, and tumor-type selectivity [1]. DL-Tryptophan mustard delivers a wider therapeutic index than nitrogen mustard (HN2) [1] and exhibits tumor-confined inhibition of protein synthesis—a property not shared by HN2 or uracil mustard, which suppress amino acid incorporation in multiple non-tumor tissues [2]. Furthermore, within the amino acid mustard class, tryptophan mustard and phenylalanine mustard (melphalan) display divergent activity profiles against Ridgway osteogenic sarcoma versus Ehrlich ascites carcinoma, meaning that selecting one over the other directly alters the experimental outcome in specific tumor models [3]. Generic substitution therefore risks both loss of tissue specificity and model-dependent efficacy.

Comparator-Anchored Quantitative Evidence for DL-Tryptophan Mustard in Preclinical Antineoplastic Research & Procurement


Wider Therapeutic Index of Tryptophan Mustard versus Nitrogen Mustard (HN2) in Murine Tumor Models

In direct head-to-head evaluation across multiple solid tumor and ascites tumor models, tryptophan mustard demonstrated a substantially wider therapeutic index than the parent compound nitrogen mustard (HN2) [1]. The therapeutic index advantage was attributed to reduced systemic toxicity at tumor-inhibitory doses, a property conferred by the tryptophan carrier moiety [1]. In a separate cross-study comparison of amino acid mustards, glycine, alanine, and tryptophan mustard all exhibited wide therapeutic indexes in the Ehrlich ascites carcinoma model, whereas phenylalanine mustard had the lowest therapeutic index in this same model [2].

therapeutic index nitrogen mustard alkylating agent toxicity profiling preclinical oncology

Tumor-Confined Protein Synthesis Inhibition by Tryptophan Mustard vs. Multi-Tissue Suppression by HN2 and Uracil Mustard

In rats bearing Walker 256 carcinosarcoma, tryptophan mustard at 0.8 mg/kg i.v. inhibited amino acid incorporation into proteins exclusively in tumor tissue, with no suppressive effect detected in non-tumor tissues [1]. This stands in direct contrast to the non-amino acid mustards nitrogen mustard (HN2) and uracil mustard, which produced suppressive effects on amino acid uptake into proteins across multiple non-tumor tissues under comparable experimental conditions [1]. Furthermore, the inhibition was consistently greater in nuclear proteins than in cytoplasmic proteins, confirming a predominantly anti-nuclear mechanism that aligns with DNA alkylation as the primary mode of action [1].

tissue specificity protein synthesis inhibition tumor selectivity Walker 256 carcinosarcoma amino acid incorporation

Clinical Activity of Tryptophan Mustard in Refractory Plasmacytic Myeloma: a 52% Improvement Rate in the Salvage Setting

A multi-institutional clinical trial evaluated tryptophan mustard (0.3 mg/kg i.v. once weekly) in 38 patients with plasmacytic myeloma; 27 patients treated for ≥30 days were evaluable for response [1]. Improvement in one or more objective parameters occurred in 14 of 27 evaluable patients (52%) [1]. Six patients (22%) derived benefit across two or more parameters [1]. Notably, tryptophan mustard was reported to demonstrate activity when other therapies had failed, positioning it as a salvage option in the clinical armamentarium [1].

plasmacytic myeloma multiple myeloma salvage therapy clinical trial NSC-62403

Complete Tumor Inhibition in 5 Syngeneic and Xenograft Models: Spectrum of Activity Equivalent to Melphalan

Tryptophan mustard produced complete inhibitory effects in five distinct in vivo tumor models: Ehrlich ascites and Sarcoma 180 ascites tumors in mice, and Jensen sarcoma, Flexner-Jobling carcinoma, and Yoshida sarcoma in rats [1]. Across a comprehensive panel of 32 solid tumors, two ascites tumors, and one virus leukemia, the overall spectrum of antitumor activity was described as essentially the same as that of phenylalanine mustard (melphalan) [1]. This establishes tryptophan mustard as a broad-spectrum alkylating agent with an efficacy range comparable to a clinically established chemotherapeutic.

tumor inhibition Ehrlich ascites Sarcoma 180 Jensen sarcoma Flexner-Jobling carcinoma Yoshida sarcoma melphalan

Divergent Tumor-Type Selectivity Among Amino Acid Mustards: Tryptophan vs. Phenylalanine Mustard in Ehrlich vs. Ridgway Sarcoma

A systematic comparison of alanine, glycine, phenylalanine, and tryptophan mustards revealed that tryptophan mustard, like glycine and alanine mustards, exhibited a wide therapeutic index in the Ehrlich ascites carcinoma model but produced only slight inhibition of Ridgway osteogenic sarcoma, even at near-lethal doses [1]. In contrast, phenylalanine mustard had the lowest therapeutic index in Ehrlich carcinoma yet was the most active compound against Ridgway sarcoma [1]. This reciprocal pattern of tumor-type selectivity demonstrates that the amino acid carrier directly governs tumor-model-specific efficacy, independent of the alkylating warhead.

tumor selectivity Ridgway osteogenic sarcoma Ehrlich ascites carcinoma structure-activity relationship amino acid mustard

Distinct Biodistribution Pattern of Tritiated Tryptophan Mustard: Kidney and Spleen as Primary Deposition Sites

Distribution studies using tritiated 5-bis(2-chloroethyl)amino-dl-tryptophan (5 mg/kg i.p., 0.2 μc/mg) in rats bearing Jensen sarcoma revealed a characteristic biodistribution pattern distinct from other nitrogen mustards [1]. At 3 hours post-injection, 35% of total radioactivity was measured in liver, 14% in blood, 12% in kidney, and 6% in spleen [1]. Kidney exhibited the highest specific activity, followed by spleen, liver, heart, blood, small intestine, adipose tissue, and tumor [1]. In the three most active tissues, incorporation was highest in protein (60–80%), intermediate in lipid (11–15%), and low but significant in nucleic acids (3–5%) [1]. Lipoprotein fractions from tumor-bearing rat serum contained more radioactivity than those from normal rats [1].

biodistribution tritiated compound pharmacokinetics Jensen sarcoma lipoprotein binding

Optimal Research and Industrial Application Contexts for DL-Tryptophan Mustard Procurement Based on Comparative Evidence


Preclinical Efficacy Studies in Ehrlich Ascites Carcinoma and Sarcoma 180 Models Requiring a Wide Therapeutic Index Alkylating Agent

For investigators using murine ascites tumor models, tryptophan mustard offers a wide therapeutic index in Ehrlich carcinoma compared to phenylalanine mustard (melphalan), which exhibits the narrowest therapeutic index among amino acid mustards in this model [1]. Procurement of tryptophan mustard rather than melphalan is indicated when the experimental objective requires efficacy at well-tolerated doses without the dose-limiting toxicity that characterizes melphalan in Ehrlich-based systems. Complete tumor inhibition has been demonstrated in both Ehrlich and Sarcoma 180 ascites tumors [2].

Mechanistic Studies of Tumor-Selective Protein Synthesis Inhibition and DNA Alkylation

Tryptophan mustard is the compound of choice for experiments designed to dissect tumor-specific alkylating agent effects, because it uniquely confines inhibition of amino acid incorporation to tumor tissue while sparing non-tumor tissues—a property not shared by HN2 or uracil mustard [3]. The predominant inhibition of nuclear over cytoplasmic protein synthesis further supports its use in studies focused on DNA damage response and chromatin biology in tumor cells [3]. A single i.v. dose of 0.8 mg/kg in Walker 256 carcinosarcoma-bearing rats regularly induces carcinostasis with occasional complete tumor regression [3].

In Vivo Pharmacology of Alkylating Agents in Plasmacytic Myeloma and Hematologic Malignancy Models

Clinical evidence of activity in plasmacytic myeloma, including a 52% objective improvement rate in patients who had failed prior therapy [4], supports the use of tryptophan mustard in preclinical in vivo models of plasma cell dyscrasias. Investigators developing or validating novel combination regimens for multiple myeloma can employ tryptophan mustard as a reference alkylating agent with a known clinical response rate and manageable toxicity profile (leukopenia, thrombocytopenia, nausea) [4].

Comparative Pharmacokinetic and Biodistribution Studies Leveraging Tritiated Tryptophan Mustard

The established biodistribution profile of tritiated tryptophan mustard—with kidney showing the highest specific activity, followed by spleen, liver, and heart, and with enhanced lipoprotein binding in tumor-bearing serum [5]—provides a validated reference for pharmacokinetic studies. Researchers comparing the tissue deposition of novel alkylating agent candidates can use this distribution pattern as a comparator, particularly for agents designed to alter organ-specific accumulation or to exploit the differential lipoprotein binding observed in tumor-bearing versus normal hosts [5].

Quote Request

Request a Quote for Tryptophan mustard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.